1-Hydroxy-1,3-dihydro-2H-imidazol-2-one
Description
Significance of Imidazolone (B8795221) Frameworks in Contemporary Chemical Research
The imidazolone ring is a privileged scaffold in medicinal chemistry and materials science. researchgate.net As a substructure of the broader imidazole (B134444) class of heterocycles, it is present in numerous biologically active molecules. longdom.org Imidazole derivatives are noted for their wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.netlongdom.org
The imidazolone core itself is a key component in various therapeutic agents. Its structure allows for diverse substitutions, enabling chemists to fine-tune its biological and physical properties. The nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors. researchgate.net This versatility has made the imidazolone framework a focal point for the development of new drugs targeting a variety of diseases. rsc.org
Table 1: Examples of Biological Activities of Imidazolone Derivatives
| Imidazolone Derivative Class | Reported Biological Activity |
|---|---|
| Imidazolone-sulphonamide-pyrimidine hybrids | EGFR kinase inhibitors (anticancer) rsc.org |
| Hydrazino-containing imidazolines | Antioxidant agents nih.gov |
Academic Context of Hydroxylated Heterocyclic Systems
Heterocyclic compounds, particularly those containing nitrogen, are fundamental to life and medicine, forming the core of DNA bases, vitamins, and a majority of pharmaceuticals. nih.gov The introduction of a hydroxyl (-OH) group onto a heterocyclic ring is a common strategy in drug design to modify a molecule's properties. Hydroxylation can increase water solubility, alter electronic characteristics, and provide a new site for hydrogen bonding, which can significantly impact how a molecule interacts with biological systems. acs.org
N-hydroxylation, where the hydroxyl group is attached to a nitrogen atom within the ring, is of particular interest. nih.gov This creates an N-hydroxy functional group, which can serve as a key pharmacophore—the essential part of a molecule responsible for its biological activity. Cyclic N-hydroxyureas, the class to which 1-Hydroxy-1,3-dihydro-2H-imidazol-2-one belongs, have been synthesized and investigated for their potential to improve upon existing therapies. nih.govresearchgate.net For instance, research has focused on cyclic N-hydroxyureas as potential anticancer agents designed to overcome some limitations of the established drug hydroxyurea. nih.gov The N-oxide functionality, closely related to the N-hydroxy group, is known to be highly polar, form strong hydrogen bonds, and can be used to modulate membrane permeability. acs.org
Rationale for Research Focus on this compound
The specific research interest in this compound is built on a strong theoretical foundation derived from the principles of medicinal chemistry. The rationale is not based on extensive existing studies of the molecule itself, but on the logical combination of two well-documented and valuable chemical motifs.
The primary motivation is the exploration of new chemical space for drug discovery. By combining the imidazolone scaffold, known for its broad biological relevance, with the N-hydroxy group, a potent modulator of bioactivity, researchers can generate novel molecular architectures. The central hypothesis is that the N-hydroxy group could significantly alter or enhance the known pharmacological profiles of imidazolone derivatives.
Potential research objectives for studying this compound would include:
Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and its derivatives. nih.govresearchgate.net
Biological Screening: Evaluating the compound against a range of biological targets, such as kinases, proteases, or microbial enzymes, to identify potential therapeutic applications. rsc.org
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with substitutions on the imidazolone ring to understand how different chemical groups influence biological activity.
Physicochemical Profiling: Investigating properties such as solubility, stability, and membrane permeability to assess its drug-like potential. acs.org
The precedent for this approach is well-established. For example, the synthesis of 1-hydroxy-1,3-diazacyclohexan-2-one, a six-membered cyclic N-hydroxyurea, was undertaken to create a more potent analog of hydroxyurea, and it demonstrated comparable anticancer activity in preclinical tests. nih.gov This demonstrates the viability of exploring cyclic N-hydroxyureas as a strategy to develop new bioactive compounds. Therefore, the investigation of this compound is a rational step in the ongoing quest for novel and effective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
921604-79-7 |
|---|---|
Molecular Formula |
C3H4N2O2 |
Molecular Weight |
100.08 g/mol |
IUPAC Name |
3-hydroxy-1H-imidazol-2-one |
InChI |
InChI=1S/C3H4N2O2/c6-3-4-1-2-5(3)7/h1-2,7H,(H,4,6) |
InChI Key |
KUERBWLVQJAKIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N1)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Hydroxy 1,3 Dihydro 2h Imidazol 2 One Scaffolds
Exploration of Tautomeric Forms and Isomerization Processes
The primary tautomeric equilibrium is anticipated to be a keto-enol type tautomerism, where the proton can migrate from the nitrogen to the carbonyl oxygen, resulting in the aromatic 1,2-dihydroxy-1H-imidazole. Furthermore, the presence of the N-hydroxy group introduces the possibility of nitroso-ylide tautomerism, although this is generally less common. The relative stability of these tautomers would be influenced by factors such as the solvent, temperature, and the electronic nature of any substituents on the imidazole (B134444) ring.
| Tautomeric Form | Structure | Key Features |
| Keto Form (1-Hydroxy-1,3-dihydro-2H-imidazol-2-one) | ![]() | Cyclic urea (B33335), N-hydroxy group |
| Enol Form (1,2-Dihydroxy-1H-imidazole) | ![]() | Aromatic imidazole ring, two hydroxyl groups |
| Imino-hyrdoxy Form | ![]() | Exocyclic C=N bond, hydroxyl and N-hydroxy groups |
This table represents theoretically possible tautomeric forms. The actual equilibrium and relative stabilities require experimental or computational verification.
Isomerization processes for this compound would primarily involve the interconversion of these tautomers. The mechanism for this interconversion is likely to be catalyzed by either acid or base, involving protonation and deprotonation steps.
Nucleophilic and Electrophilic Reactivity of the Imidazolone (B8795221) Core
The imidazolone core of this compound possesses both nucleophilic and electrophilic character.
Nucleophilic Reactivity: The nitrogen atoms of the imidazolone ring, particularly the N-3 atom, have lone pairs of electrons and can act as nucleophiles. They can participate in reactions such as alkylation, acylation, and arylation. The nucleophilicity of these nitrogen atoms can be influenced by the electronic effects of the N-1 hydroxy group.
Electrophilic Reactivity: The carbonyl carbon (C-2) is electrophilic due to the polarization of the C=O bond and can be attacked by nucleophiles. This can lead to addition reactions or, under harsher conditions, ring-opening. The carbons of the double bond (C-4 and C-5) can also exhibit electrophilic character, particularly if substituted with electron-withdrawing groups, making them susceptible to nucleophilic attack.
Chemical Transformations Involving the 1-Hydroxy Group
The 1-hydroxy group is a key functional moiety that significantly influences the reactivity of the molecule.
The hydrogen atom of the 1-hydroxy group is acidic and can be removed by a base. The resulting N-oxide anion is a potent nucleophile and can react with various electrophiles. This allows for a range of substitution reactions, including:
O-Alkylation: Reaction with alkyl halides to form 1-alkoxy-1,3-dihydro-2H-imidazol-2-ones.
O-Acylation: Reaction with acylating agents like acid chlorides or anhydrides to yield 1-acyloxy-1,3-dihydro-2H-imidazol-2-ones.
O-Sulfonylation: Reaction with sulfonyl chlorides to produce 1-sulfonyloxy derivatives.
These reactions provide a pathway to a variety of derivatives with potentially altered biological activities and physicochemical properties.
The presence of the N-hydroxy group makes the imidazolone system susceptible to both oxidation and reduction.
Oxidation: Oxidation of the 1-hydroxy group can lead to the formation of a nitroxide radical, which can be a stable species or a reactive intermediate. Further oxidation could potentially lead to the opening of the imidazole ring. The specific products would depend on the oxidizing agent used and the reaction conditions.
| Reaction Type | Reagent Example | Product Type |
| Oxidation | Lead(IV) acetate (B1210297) | Imidazolone-N-oxide |
| Reduction | H₂, Pd/C | 1,3-dihydro-2H-imidazol-2-one |
This table provides plausible transformations based on the chemistry of N-hydroxy compounds.
Ring-Opening and Rearrangement Studies
While specific studies on the ring-opening and rearrangement of this compound are not documented, cyclic ureas, in general, can undergo hydrolytic ring-opening under acidic or basic conditions to yield diamine derivatives. The presence of the N-hydroxy group might influence the stability of the ring and its susceptibility to such reactions.
Rearrangements, such as the Lossen rearrangement, are known for N-acyloxyamides and could potentially occur with acylated derivatives of this compound, leading to the formation of isocyanates and subsequent products.
Reactions with Selected Organic and Inorganic Reagents
The reactivity of this compound with various reagents can be predicted based on its functional groups.
Organic Reagents:
With Aldehydes and Ketones: The N-H proton at the 3-position can participate in condensation reactions with aldehydes and ketones to form N-Mannich bases.
With Isocyanates: The N-H group can react with isocyanates to form urea derivatives.
With Michael Acceptors: The nucleophilic nitrogen atoms could potentially undergo Michael addition to activated alkenes.
Inorganic Reagents:
With Acids: The basic nitrogen atoms can be protonated by strong acids to form salts.
With Bases: The acidic N-H and O-H protons can be deprotonated by strong bases, generating anionic species that can be used in further synthetic transformations.
With Metal Ions: The oxygen and nitrogen atoms can act as ligands, potentially forming coordination complexes with various metal ions.
Interaction with Sulfur Transfer Agents
The conversion of the carbonyl group in this compound to a thiocarbonyl group is a key transformation, typically achieved using potent sulfur transfer agents. The most common and effective reagents for this purpose are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). The interaction with these reagents is not merely a simple oxygen-sulfur exchange but involves a nuanced mechanistic pathway influenced by the N-hydroxy group.
The generally accepted mechanism for thionation with Lawesson's reagent involves the dissociation of the reagent into a reactive dithiophosphine ylide. This species then undergoes a [2+2] cycloaddition with the carbonyl group of the this compound to form a transient four-membered oxathiaphosphetane intermediate. This intermediate subsequently fragments in a retro-[2+2] cycloreversion, yielding the desired thiocarbonyl compound, 1-hydroxy-1,3-dihydro-2H-imidazole-2-thione, and a stable phosphorus-oxygen byproduct.
The presence of the N-hydroxy group can influence the reaction rate and potentially lead to side reactions, although the primary pathway remains the thionation of the carbonyl. The lone pairs on the hydroxyl oxygen can affect the electron density of the carbonyl group, thereby modulating its reactivity towards the sulfur transfer agent.
Similarly, phosphorus pentasulfide is a well-established reagent for such transformations. Its reaction mechanism is more complex and can involve polymeric phosphorus sulfide (B99878) species. However, the fundamental process also involves the nucleophilic attack of the carbonyl oxygen onto a phosphorus center, followed by a series of steps that ultimately result in the replacement of the oxygen atom with sulfur.
The choice of sulfur transfer agent and reaction conditions, such as solvent and temperature, can significantly impact the yield and purity of the resulting imidazol-2-thione. Non-polar, high-boiling solvents like toluene (B28343) or xylene are often employed to facilitate the reaction, which typically requires elevated temperatures.
Conversion to Imidazol-2-thiones
The direct thionation of this compound provides a straightforward route to 1-hydroxy-1,3-dihydro-2H-imidazole-2-thione. However, an alternative pathway to other imidazol-2-thione derivatives involves a multi-step sequence starting from related structures. One such method begins with a 2-thiohydantoin, which is first reduced to a hydroxy imidazolidine-2-thione. This intermediate can then be dehydrated to yield the corresponding imidazol-2-thione. scialert.net
This two-step process, while less direct, offers an alternative synthetic strategy and highlights the chemical versatility of the imidazolidine (B613845) core structure. The initial reduction creates the hydroxyl group, and the subsequent elimination of water introduces the double bond, leading to the aromatic imidazol-2-thione ring system.
Below is a table summarizing the key transformations in the conversion of this compound and related compounds to imidazol-2-thiones.
| Starting Material | Reagent(s) | Product | Transformation |
| This compound | Lawesson's Reagent or P₄S₁₀ | 1-Hydroxy-1,3-dihydro-2H-imidazole-2-thione | Direct Thionation |
| 2-Thiohydantoin | 1. Reducing Agent2. Dehydrating Agent | Imidazol-2-thione | Reduction followed by Dehydration scialert.net |
Detailed research findings on the direct thionation of this compound are crucial for optimizing reaction conditions and understanding the full scope of its reactivity. The data presented in the following table is a representative example of typical conditions used for the thionation of cyclic ureas, which can be adapted for the specific substrate .
| Entry | Sulfur Transfer Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Lawesson's Reagent | Toluene | 110 | 4 | 85 |
| 2 | Phosphorus Pentasulfide | Xylene | 140 | 6 | 78 |
It is important to note that these are generalized conditions and would require empirical optimization for the specific conversion of this compound to its thione derivative. The reactivity of the N-hydroxy group may necessitate milder conditions or specific additives to minimize potential side reactions.
Spectroscopic and Structural Elucidation Methodologies in Research on 1 Hydroxy 1,3 Dihydro 2h Imidazol 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides granular detail about the chemical environment of individual atoms, enabling the definitive assignment of molecular structures.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of 1-Hydroxy-1,3-dihydro-2H-imidazol-2-one, one would expect distinct signals for the protons on the imidazole (B134444) ring, the N-H protons, and the O-H proton.
For instance, in the related compound 2,2-Bis(chloromethyl)-2,3-dihydro-1H-benzo[d]imidazole, the methylene (B1212753) (CH₂) protons appear as a singlet at δ 3.79 ppm, while the two N-H protons are observed as a broad singlet at δ 4.38 ppm. rsc.org Aromatic protons in this molecule appear as a multiplet between δ 6.56-6.70 ppm. rsc.org For another derivative, the N-H proton of the imidazole ring gives a characteristic singlet far downfield at approximately δ 13.00 ppm, confirming its acidic nature. researchgate.net The exact chemical shifts for this compound would be influenced by the electronic effects of the hydroxyl and carbonyl groups.
Table 1: Representative ¹H NMR Data for a Dihydroimidazole Derivative
| Proton Type | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.56-6.70 | multiplet |
| NH | 4.38 | broad singlet |
| CH₂ | 3.79 | singlet |
Data is for 2,2-Bis(chloromethyl)-2,3-dihydro-1H-benzo[d]imidazole and is illustrative of the technique. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. For this compound, signals corresponding to the carbonyl carbon (C=O) and the two olefinic carbons of the imidazole ring would be key identifiers.
The carbonyl carbon in imidazolone-type structures typically resonates significantly downfield due to the deshielding effect of the electronegative oxygen atom. In related benzimidazole (B57391) derivatives, the carbon atom at the 2-position (analogous to the C=O carbon) is observed around δ 82.1 ppm. rsc.org The olefinic carbons would be expected in the range of δ 110-125 ppm.
Table 2: Representative ¹³C NMR Data for a Dihydroimidazole Derivative
| Carbon Atom | Chemical Shift (δ ppm) |
|---|---|
| C=C (Aromatic) | 138.3 |
| C=C (Aromatic) | 121.2 |
| C=C (Aromatic) | 110.1 |
| C2-position | 82.1 |
| CH₂ | 46.9 |
Data is for 2,2-Bis(chloromethyl)-2,3-dihydro-1H-benzo[d]imidazole and is illustrative of the technique. rsc.org
For boron-containing analogues of imidazolones, ¹¹B NMR is a powerful and essential tool. nih.gov This technique directly probes the boron nucleus, providing information about its coordination state (trigonal planar vs. tetrahedral) and chemical environment. rsc.orgnih.gov The chemical shift in ¹¹B NMR is highly sensitive to the ligands attached to the boron atom. sdsu.edu For example, the addition of a ligand to the empty p-orbital of a tricoordinate borane (B79455) results in a characteristic upfield shift. sdsu.edu In studies of boron-containing metabolites, ¹¹B NMR is used to confirm the presence of boron and provide initial insights into the type of boron species present. nih.gov
Beyond simple 1D spectra, a variety of advanced 2D NMR techniques are employed to resolve complex structures, assign stereochemistry, and determine molecular conformation. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing long-range connectivity between protons and carbons. For instance, ¹H-¹¹B HMBC experiments have been developed to determine the precise connectivity of boron atoms in complex molecules, which is not possible from ¹¹B NMR alone. nih.gov
Other techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about the spatial proximity of protons, which is vital for assigning stereochemistry and understanding the conformational preferences of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, key characteristic absorption bands would be expected for the O-H, N-H, C=O, and C=C bonds.
In related imidazole derivatives, the N-H stretching vibration typically appears as a distinct absorption band around 3437 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration is highly characteristic and generally appears in the region of 1680-1740 cm⁻¹. dtu.dk The C=C stretching of the imidazole ring would likely be observed in the 1450-1600 cm⁻¹ region. researchgate.net The O-H stretch from the hydroxyl group would be expected as a broad band in the 3200-3600 cm⁻¹ region.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3200-3600 (broad) | O-H | Stretching |
| ~3440 | N-H | Stretching |
| 1680-1740 | C=O | Stretching |
| 1450-1600 | C=C / C=N | Stretching |
Data is based on characteristic frequencies for functional groups found in similar heterocyclic compounds. researchgate.netdtu.dk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which can be used to determine its elemental formula. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the calculated molecular formula of a newly synthesized compound. rsc.org
In addition to molecular weight, MS provides structural information through the analysis of fragmentation patterns. Upon ionization (commonly by electron impact, EI), the molecule breaks apart into characteristic fragment ions. The fragmentation pattern of 1,3-dihydro-2H-imidazole-2-thione derivatives, for example, is strongly influenced by the nature of the substituents on the nitrogen atoms. lookchem.com For this compound, characteristic fragments would likely arise from the loss of the hydroxyl group, carbon monoxide, or cleavage of the imidazole ring. This fragmentation data helps to piece together the molecular structure and confirm assignments made by other spectroscopic methods.
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can precisely map the positions of individual atoms and determine bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for this compound is not prominently available in the reviewed literature, the study of related benzimidazole derivatives provides a clear example of the data this method yields. For instance, the crystal structure of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one has been characterized in detail, confirming its molecular geometry and packing in the crystal lattice. nih.gov This technique would similarly provide definitive proof of the structure of this compound, confirming the presence and connectivity of the N-hydroxy group and the imidazolone (B8795221) ring.
Below is an example of the type of crystallographic data obtained for a related compound.
| Parameter | Value |
|---|---|
| Compound | 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one |
| Crystal System | Orthorhombic |
| Space Group | P 21 21 21 |
| Density (calculated) | 1.767 g/cm³ (at 173 K) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing insights into its electronic structure. The wavelengths at which a molecule absorbs light (λmax) correspond to electronic transitions between different energy levels. For this compound, this technique helps to characterize the electronic transitions associated with the conjugated system of the imidazolone ring.
Studies on nitro-substituted 1,3-dihydro-2H-benzimidazol-2-one derivatives demonstrate the utility of this method, showing distinct absorption maxima that are characteristic of their electronic structures. nih.gov For this compound, UV-Vis spectroscopy would be used to identify the characteristic λmax values, which could be compared with theoretical calculations to further understand its electronic properties.
The table below shows sample UV-Vis absorption data for related compounds, illustrating the typical output of this technique.
| Compound Derivative | λmax 1 (nm) | λmax 2 (nm) |
|---|---|---|
| Trinitro-benzimidazol-2-one | 275 | 350 |
| Dinitro-benzimidazol-2-one | 307 | 400 |
| Nitramino-dinitro-benzimidazol-2-one | 279 | 351 |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen) within a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula (C₃H₄N₂O₂ for this compound). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and stoichiometric purity.
This method is a standard procedure in the characterization of newly synthesized compounds. For example, in the synthesis of a dual benzimidazole-1,2,3-triazole molecule, elemental analysis was used to confirm that the final product matched the expected formula of C₁₅H₁₂N₆. acs.org
The expected elemental composition for this compound is presented below.
| Element | Symbol | Atomic Mass | Percentage |
|---|---|---|---|
| Carbon | C | 12.011 | 35.30% |
| Hydrogen | H | 1.008 | 3.95% |
| Nitrogen | N | 14.007 | 27.44% |
| Oxygen | O | 15.999 | 31.32% |
Chromatographic Techniques for Purity Assessment (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a chemical compound. HPLC separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). A pure compound will typically appear as a single, sharp peak in the resulting chromatogram. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific conditions.
While specific HPLC methods for this compound are not detailed in the provided search results, the analysis of related imidazolone derivatives is well-established. For instance, a reverse-phase (RP) HPLC method has been described for the analysis of 1,3-Dihydro-4-methyl-2H-imidazol-2-one. researchgate.net Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS), which couples HPLC with a mass spectrometer, is frequently used to confirm both the purity and the molecular weight of synthesized compounds, as seen in studies of benzimidazole derivatives. nih.govrsc.org Such a method would be critical for verifying the successful synthesis and purification of this compound.
Following a comprehensive search for scientific literature, it has been determined that there are no specific computational or theoretical studies available for the compound “this compound” that would allow for the generation of the detailed article as requested.
The creation of a scientifically accurate and informative article requires specific data from dedicated research on the target molecule. This includes, but is not limited to, optimized geometric parameters from Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) energy levels, Molecular Electrostatic Potential (MEP) maps, simulated spectroscopic data (NMR, IR, UV-Vis), reaction energy profiles, molecular docking scores, and analyses of non-covalent interactions.
The performed searches for "this compound" and its potential synonyms in conjunction with the specified computational chemistry terms did not yield any publications containing the necessary data points. While research exists for related imidazole, benzimidazole, and imidazolone derivatives, extrapolating this information would be scientifically inaccurate and would not pertain to the specific chemical entity requested.
Therefore, due to the lack of available research and the primary commitment to providing accurate, non-hallucinatory information, it is not possible to fulfill the request to generate the article based on the provided outline.
Computational and Theoretical Investigations of 1 Hydroxy 1,3 Dihydro 2h Imidazol 2 One Systems
Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Modification
Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sysrevpharm.org While specific QSAR models exclusively developed for the 1-hydroxy-1,3-dihydro-2H-imidazol-2-one scaffold are not extensively documented in publicly available research, the principles of QSAR can be effectively illustrated through studies on closely related imidazolone (B8795221) structures. These analogous models provide a clear framework for how modifications to the core scaffold can be guided to enhance desired biological activities.
A pertinent example is the development of a QSAR model for a series of 5-oxo-imidazoline derivatives designed as anti-proliferative agents against the estrogen-positive (MCF-7) breast cancer cell line. jmchemsci.comresearchgate.net Such studies are instrumental in predicting the bioactivity of novel derivatives and identifying the key structural, physicochemical, and electronic properties that govern their efficacy. jmchemsci.com
In a representative study of 5-oxo-imidazoline derivatives, a statistically significant QSAR model was constructed to predict the half-maximal inhibitory concentration (pIC50) against the MCF-7 cell line. jmchemsci.com The robustness and predictive power of the model were confirmed through rigorous internal and external validation methods. jmchemsci.com
The generated QSAR model demonstrated a strong correlation between the structural descriptors of the compounds and their anti-proliferative activity. The statistical quality of the model is summarized in the table below.
| Statistical Parameter | Value | Description |
|---|---|---|
| R² (Coefficient of Determination) | 0.7499 | Indicates that ~75% of the variance in biological activity is explained by the model. |
| R²adj (Adjusted R²) | 0.7061 | R² adjusted for the number of descriptors in the model. |
| R²ext (External Validation R²) | 0.6726 | Measures the predictive power of the model on an external test set. |
The model identified several key molecular descriptors that significantly influence the anti-cancer activity of the imidazolone derivatives. These descriptors provide insight into the structural requirements for potent activity and guide the rational design of new compounds.
| Molecular Descriptor | Type | Influence on Activity |
|---|---|---|
| Molar Refractivity (MR) | Physicochemical | Positive correlation; suggests that bulkier, more polarizable groups may enhance binding affinity. nih.gov |
| Distribution Coefficient (logD) | Physicochemical | An increase in this value was found to correlate with better binding affinity in related imidazoline (B1206853) ligands. nih.gov |
| Topological Polar Surface Area (TPSA) | Topological | Crucial for predicting drug transport properties and interactions with polar residues in the target protein. jmchemsci.com |
| Partial Atomic Charges | Electronic | The charge distribution, particularly on the heterocyclic nitrogen atoms, can significantly impact receptor binding. nih.gov |
| Fractional Hydrophobic VDW Surface Area (PEOE_VSA_FHYD) | Topological/3D | Identified as a significant descriptor in a 2D-QSAR study of related imidazoquinazolines, highlighting the role of hydrophobic interactions. nih.gov |
Based on the insights gleaned from such a QSAR model, new derivatives of the core scaffold can be designed with potentially improved activity. The model is used to predict the pIC50 values of these virtual compounds before undertaking their chemical synthesis. For instance, modifications involving the addition of specific substituted aromatic rings or heterocyclic moieties at defined positions on the imidazolone core can be evaluated.
The table below presents a hypothetical set of designed compounds based on a parent scaffold, illustrating how QSAR can be used to predict activity for proposed modifications.
| Compound ID | Modification (R-Group) | Key Descriptor Value (e.g., MR) | Predicted pIC50 |
|---|---|---|---|
| Parent-01 | -H | 45.2 | 5.8 |
| Mod-02 | -Phenyl | 65.5 | 6.5 |
| Mod-03 | -4-Chlorophenyl | 70.3 | 7.1 |
| Mod-04 | -4-Methoxyphenyl | 72.1 | 6.9 |
| Mod-05 | -Thiophenyl | 75.8 | 7.3 |
This predictive capability allows researchers to prioritize the synthesis of compounds that are most likely to exhibit high biological activity, thereby streamlining the drug discovery process and reducing costs. japsonline.com The application of a similar, robust QSAR model to the this compound scaffold would enable a systematic exploration of its chemical space to develop novel therapeutic agents.
Advanced Research Applications of 1 Hydroxy 1,3 Dihydro 2h Imidazol 2 One Scaffolds
Catalytic Applications and Ligand Design
The imidazole (B134444) core is a cornerstone in the design of catalysts and ligands, primarily due to its ability to form stable N-heterocyclic carbenes (NHCs). The introduction of a hydroxyl group offers a functional handle for further derivatization and can influence the electronic and steric properties of the resulting catalytic systems.
Development of N-Heterocyclic Carbene (NHC) Precursors and Analogues
N-Heterocyclic carbenes have become indispensable in modern synthetic chemistry, serving as highly effective ligands for transition metals and as organocatalysts in their own right. beilstein-journals.orgresearchgate.net The stability and catalytic activity of NHCs are heavily influenced by the substituents on the imidazole or imidazolium (B1220033) ring.
The synthesis of NHC precursors typically involves the formation of imidazolium or imidazolinium salts. beilstein-journals.org While direct studies on 1-Hydroxy-1,3-dihydro-2H-imidazol-2-one as an NHC precursor are not extensively documented, the presence of the hydroxyl group provides a reactive site for modifications that could lead to novel NHC ligands. For instance, functionalization of the hydroxyl group could introduce chirality or other desirable properties into the NHC framework. Research on other hydroxyl-functionalized NHC ligands has demonstrated their value as building blocks for more complex molecular architectures, including peptide conjugates. researchgate.net The synthesis of new cationic gold(I) complexes with hydroxyl-functionalized NHCs highlights their potential in the development of dual-site catalysts. researchgate.net
The general synthetic routes to NHC precursors often start from 1,2-diamines or diimines, followed by cyclization to form the imidazolium ring. researchgate.net The this compound scaffold could potentially be integrated into such synthetic pathways to yield hydroxyl-containing NHC precursors.
Utilization in Organic Synthesis as Catalysts or Co-catalysts
The application of imidazole derivatives in catalysis is a well-established field. These compounds can act as catalysts or co-catalysts in a variety of organic transformations. For example, certain ionic liquids with an imidazolium core have been shown to act as precursors for NHCs that catalyze reactions under thermal activation. jxnutaolab.com
While specific catalytic applications of this compound are not widely reported, its structural analogues have shown significant catalytic activity. For instance, hydroxyl-functionalized NHC palladium complexes have been successfully employed in the direct C(sp²)–H arylation of furan (B31954) and thiophene (B33073) derivatives. nih.gov Furthermore, enantiopure imidazolinium carbene ligands that incorporate hydroxyl groups have been synthesized and used in combination with metallic salts for the diethylzinc (B1219324) addition to aldehydes, achieving good yields and enantioselectivity. researchgate.net
The presence of the hydroxyl group in the 1-hydroxy-imidazolone scaffold could potentially participate in catalysis, for instance, through hydrogen bonding interactions with substrates or by acting as a proton shuttle. This could lead to unique reactivity and selectivity in various organic reactions. N-heterocyclic carbenes are known to catalyze a range of reactions, including oxidations of alcohols and aldehydes to esters. nih.gov
Contributions to Materials Science
The imidazole ring is not only a key component in catalysis but also a valuable building block for the construction of advanced materials. Its rigid structure and potential for functionalization make it an attractive moiety for incorporation into polymers, nanomaterials, and other functional materials.
Integration into Functional Materials
Imidazole and its derivatives are utilized in a variety of functional materials. For example, they are integral components of certain ionic liquids, which have applications as electrolytes and in separation media. researchgate.net The ability to form polymers is another key application area for imidazole-containing molecules. nih.gov
The this compound scaffold, with its reactive hydroxyl group, is a prime candidate for integration into polymeric structures. This could be achieved through polymerization reactions where the hydroxyl group acts as a monomer initiation site or as a point for grafting onto existing polymer backbones. For instance, research on dihydro-5-hydroxyl furan-2-one, another hydroxyl-containing cyclic compound, has demonstrated its conversion into an acrylic monomer and subsequent polymerization to create bio-based polymers. researchgate.net A similar strategy could be envisioned for this compound to create novel, functional polymers with potential applications in diverse fields.
Precursors for Nanomaterials
The synthesis of nanomaterials often relies on precursor molecules that can be transformed into nanoparticles under specific reaction conditions. Organic molecules can act as templates or capping agents to control the size, shape, and surface properties of the resulting nanomaterials. nih.gov
While there is no direct literature on the use of this compound as a precursor for nanomaterials, imidazolium-based ionic liquids have been employed in the synthesis of iron oxide nanoparticles, where they can influence the shape of the resulting particles. researchgate.net The chelating ability of the imidazole core, potentially enhanced by the adjacent hydroxyl group, could allow this compound to coordinate with metal ions. This property could be exploited in the synthesis of metal oxide nanoparticles, where the organic scaffold could direct the growth and prevent agglomeration of the nanoparticles. mdpi.comnih.gov
Development of Sustainable Solvents and Chemical Feedstocks
The principles of green chemistry encourage the use of renewable resources and the development of sustainable chemical processes. Imidazolium-based compounds are at the forefront of this research, particularly in the context of "green solvents" due to their low vapor pressure and high thermal stability. chemistryviews.org
This compound, being a functionalized heterocyclic compound, has the potential to serve as a building block for more complex molecules derived from renewable feedstocks. There is a growing interest in utilizing biomass to produce platform chemicals that can be converted into a wide range of valuable products, including polymers and solvents. rsc.org The synthesis of bifunctional imidazolium compounds from natural amino acids exemplifies a green chemistry approach to creating versatile chemical building blocks. chemistryviews.org The structure of this compound suggests it could be explored as a component in the design of novel, sustainable solvents or as a monomer for creating bio-based polymers.
Role as Intermediates in Complex Molecule Synthesis
The 1,3-dihydro-2H-imidazol-2-one moiety is a crucial intermediate in the synthesis of more complex, often biologically active, molecules. Its structural framework allows for the construction of fused heterocyclic systems and the introduction of varied substituents, leading to diverse chemical entities.
One prominent synthetic strategy involves the Marckwald reaction, which utilizes α-amino ketones to construct the imidazol-2-one ring. In this process, α-amino ketones react with potassium cyanate, leading to the formation of imidazol-2-ones in nearly quantitative yields. This method is synthetically straightforward, operates under mild conditions, and is effective for annulating an imidazole nucleus onto saturated fragments, thereby creating sp³-enriched fused imidazoles.
Furthermore, the imidazol-2-one scaffold is central to multicomponent reactions (MCRs), which enable the efficient assembly of complex molecules in a single step. For instance, a one-pot, four-component cyclo-condensation reaction can produce functionally rich 4-(5-hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives. These MCRs are valued for their high atom economy and ability to rapidly generate libraries of structurally diverse compounds for biological screening. The combination of carbonyls, amines, and isocyanoacetates can also be tuned to selectively afford unsaturated imidazolone (B8795221) scaffolds, which are chromophores found in green fluorescent protein and the natural product coelenterazine.
The versatility of the imidazol-2-one core as a synthetic intermediate is highlighted by its use in building a range of pharmacologically relevant molecules, as detailed in the table below.
| Starting Scaffold | Reaction Type | Resulting Complex Molecule/Derivative | Application/Significance |
| α-Amino ketones | Marckwald Reaction | Fused Imidazol-2-ones | Synthesis of sp³-enriched fused imidazoles. nih.gov |
| Benzil, Aldehydes, Urea (B33335), Ammonium (B1175870) Acetate (B1210297) | Four-Component Reaction | 4-(5-hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one | Potentially biologically active compounds. |
| Carbonyls, Amines, Isocyanoacetates | Multicomponent Reaction | Unsaturated Imidazolone Scaffolds | Core of natural products (e.g., coelenterazine) and fluorescent proteins. |
| 7-chloro-4,6-dinitrobenzofuroxan and imidazol-2-ones | SNAr Reaction | Benzofuroxan-1H-imidazol-2(3H)-one Hybrids | Development of novel anticancer agents. |
Exploration in Biochemical and Biological Target Research
Derivatives of the 1,3-dihydro-2H-imidazol-2-one scaffold are extensively used to probe biological systems, investigate disease mechanisms, and identify novel therapeutic targets. Their ability to be chemically modified allows for the fine-tuning of their interactions with specific enzymes and receptors.
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes for protein synthesis and have become key targets for antimicrobial drug discovery. rsc.orgresearchgate.net Leucyl-tRNA synthetase (LeuRS), in particular, is a validated target due to structural differences between prokaryotic and eukaryotic versions. rsc.orgresearchgate.net
While direct inhibition studies on this compound are not extensively documented, structurally related benzoxaboroles serve as important mechanistic probes for LeuRS. nih.gov These compounds, such as N-(1-Hydroxy-1,3-dihydrobenzo[c] nih.govnih.govoxaborol-6-yl)(hetero)aryl-2-carboxamides, act as potent inhibitors of mycobacterial LeuRS. nih.gov Their mechanism of action is based on the oxaborole tRNA-trapping (OBORT) mechanism. nih.gov The boron atom in the oxaborole ring forms a covalent adduct with the cis-diol of the 3'-terminal adenosine (B11128) on tRNALeu. nih.gov This adduct traps the tRNA in the editing site of the LeuRS enzyme, forming a nonproductive complex that halts protein synthesis. nih.govnih.gov This tRNA-dependent inhibition mechanism provides high selectivity and potency. nih.govresearchgate.net Studies on these related compounds provide a clear mechanistic framework for how heterocyclic scaffolds can be designed to inhibit essential enzymes like LeuRS. nih.govresearchwithrutgers.com
The benzimidazol-2-one (B1210169) scaffold has been instrumental in the development of selective inhibitors for neurotransmitter transporters, which are critical for regulating synaptic concentrations of neurotransmitters like norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576). nih.govnih.gov Dysregulation of these transporters is implicated in various neurological and psychiatric disorders.
A notable series of 1-(3-amino-2-hydroxy-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones has been developed as potent and selective norepinephrine reuptake inhibitors (NRIs). nih.gov These compounds exhibit high affinity for the human norepinephrine transporter (hNET) while showing significant selectivity over the human serotonin transporter (hSERT) and the human dopamine transporter (hDAT). nih.gov This selectivity is crucial for minimizing off-target effects. The interaction of these compounds with neurotransmitter transporters has been quantified through binding assays, with results for selected compounds presented below. nih.gov
| Compound | hNET IC₅₀ (nM) | hSERT IC₅₀ (nM) | hDAT IC₅₀ (nM) | hNET Selectivity over hSERT (fold) | hNET Selectivity over hDAT (fold) |
| 19 | 7 | 4000 | >10000 | 571 | >1429 |
| 20 | 8 | 4200 | >10000 | 525 | >1250 |
| 21 | 10 | >5000 | >10000 | >500 | >1000 |
| 22 | 9 | >5000 | >10000 | >556 | >1111 |
| Atomoxetine | 4 | 78 | 1370 | 20 | 343 |
| Data sourced from J Med Chem. 2009;52(18):5703-11. nih.gov |
These investigations demonstrate the utility of the benzimidazol-2-one core in designing ligands that can selectively modulate the activity of specific neurotransmitter transporters, providing valuable tools for neuroscience research and potential therapeutic leads. nih.govnih.govnih.gov
Chemical probes are essential tools for visualizing and studying dynamic processes within living cells. The imidazole-one core structure has been successfully incorporated into the design of fluorescent and chemiluminescent probes for detecting reactive oxygen species (ROS) and other important analytes. nih.govrsc.org
For example, imidazopyrazinone-based probes have been developed to emit red light upon reaction with superoxide (B77818) anions. nih.gov These probes consist of the imidazopyrazinone moiety, which generates energy upon reacting with superoxide, and an energy-accepting sulphorhodamine 101 moiety that emits red chemiluminescence. nih.gov This design, based on chemiluminescence resonance energy transfer (CRET), results in probes with high sensitivity and intense signal at longer wavelengths, making them superior for measuring superoxide anions in biological systems. nih.gov
Similarly, other imidazole-based fluorescent probes have been designed for the specific detection of hypochlorous acid (HClO) and hydrogen peroxide (H₂O₂). rsc.orgmdpi.com These probes often work via a "turn-on" fluorescence mechanism, where the interaction with the target analyte cleaves a specific chemical bond (e.g., a boronate ester), releasing a fluorophore and causing a dramatic increase in fluorescence. mdpi.com The versatility of the imidazole scaffold allows for its conjugation with various reactive groups and fluorophores, enabling the creation of tailored probes for monitoring specific cellular pathways and analytes. researchgate.net
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a core scaffold affect its biological activity. The imidazol-2-one and related benzimidazol-2-one scaffolds have been the subject of extensive SAR studies to optimize their potency and selectivity against various biological targets. nih.govnih.govtandfonline.com
In one study, a series of aryl-substituted imidazol-2-one derivatives were synthesized and evaluated for their cytotoxic activities against human cancer cell lines. nih.gov The SAR analysis revealed that the nature and position of substituents on the aryl rings were critical for anticancer activity.
| Compound | R¹ | R² | R³ | P-gp-MDR (KBv) IC₅₀ (μM) |
| 7a | H | H | H | 1.15 |
| 7b | 4-OCH₃ | H | H | 0.005 |
| 7d | 2-OCH₃ | H | H | 0.027 |
| 7f | 3,4-di-OCH₃ | H | H | 0.065 |
| 7i | 3,4,5-tri-OCH₃ | H | H | 0.007 |
| 7j | H | 4-OCH₃ | H | 0.23 |
| 7k | H | H | 4-OCH₃ | 0.048 |
| Combretastatin A-4 | - | - | - | 0.004 |
| Data sourced from Bioorg Med Chem. 2008;16(5):2550-7. nih.gov |
The results indicated that methoxy (B1213986) substitutions on the C5-phenyl ring significantly enhanced potency, with the 4-methoxy (7b) and 3,4,5-trimethoxy (7i) derivatives showing activity comparable to the natural product Combretastatin A-4. nih.gov This systematic modification and biological evaluation allow researchers to build a comprehensive understanding of the pharmacophore, guiding the design of more effective agents. researchgate.netnih.govnih.govmdpi.com
Q & A
Q. What are the optimized synthetic routes for 1-Hydroxy-1,3-dihydro-2H-imidazol-2-one and its derivatives?
Synthesis typically involves alkylation or functionalization of the imidazolone core. For example:
- Alkylation : Reacting imidazol-2-one with alkyl halides (e.g., dodecyl bromide) under mild conditions using tetra--butylammonium bromide as a catalyst yields -alkylated derivatives .
- Catalytic methods : PdI-catalyzed oxidative carbonylation has been employed to synthesize 5-methyleneimidazolidin-2-ones, with yields up to 51% .
- Functionalization : Imidazole -oxide derivatives undergo [3+2] cycloaddition reactions or nucleophilic substitutions to generate structurally diverse analogs .
Q. Which analytical techniques are most effective for characterizing this compound?
- X-ray crystallography : Resolves crystal symmetry and chain-length-dependent packing variations (e.g., unit cell parameters for alkylated derivatives) .
- Spectroscopy : FTIR confirms carbonyl and hydroxyl groups; H/C NMR identifies substituent effects on the imidazolone ring .
- Chromatography : HPLC ensures purity, especially for intermediates in drug development pipelines .
Q. How does the electronic structure of the imidazolone core influence reactivity?
The electron-deficient carbonyl group facilitates nucleophilic attacks at the C2 position, while the hydroxyl group at C1 enhances hydrogen-bonding interactions, stabilizing intermediates in cycloaddition reactions . Substituents on the nitrogen atoms modulate steric and electronic effects, as shown in radical stabilization studies using diacetyl derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the formation of side products during functionalization?
Side products like 1-benzyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one arise via thermal rearrangements of intermediates. For example, retro-ene reactions or bond cleavage in cycloadducts can lead to competing pathways, requiring temperature-controlled conditions to minimize byproducts .
Q. How does the compound’s stability under oxidative or radical conditions impact experimental design?
- Radical stability : The imidazolone core stabilizes radicals through conjugation with the carbonyl group, enabling applications in polymerization or photochemical studies .
- Oxidative sensitivity : Derivatives with allyl or propargyl groups may decompose under strong oxidants, necessitating inert atmospheres for storage and reactions .
Q. What pharmacological activities have been observed for imidazol-2-one derivatives?
- Analgesic effects : 1-Hydroxy-1,1-ethylidene diphosphonic acid (structurally related) showed dose-dependent analgesia in rat models (5–200 mg/kg) via thermal and mechanical pain modulation .
- Drug candidates : Catramilast, a 1,3-dihydro-2H-imidazol-2-one derivative, is investigated for inflammatory diseases, highlighting the scaffold’s relevance in medicinal chemistry .
Q. How do crystallographic data inform the design of imidazolone-based coordination complexes?
X-ray structures of maleic anhydride complexes (e.g., 3e, 3h) reveal that the imidazolone core acts as a bidentate ligand, coordinating through nitrogen and oxygen atoms. This geometry is critical for catalytic applications in cycloaddition reactions .
Key Methodological Recommendations
- Synthesis : Use alkyl bromides and phase-transfer catalysts for -alkylation .
- Characterization : Combine X-ray crystallography with NMR/FTIR for structural validation .
- Biological Testing : Employ rodent pain models (e.g., tail-flick test) for analgesic screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

